1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol
Overview
Description
“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol” is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .
Synthesis Analysis
This compound can be synthesized from 1,4-Dioxa-8-azaspiro[4.5]decan-8-ol . In one of the synthesis methods, tetrabutylammonium bromide (TBAB) is used as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C7H13NO2 . Its molar mass is 143.18 g/mol .Chemical Reactions Analysis
The compound is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The compound has a density of 1.117 g/cm3 . Its boiling point is 108-110 °C .Scientific Research Applications
Synthesis and Structural Analysis
A Short Synthesis of 1-Azaadamantan-4-one : This study presents the synthesis of compounds related to "1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol", highlighting the methodologies for creating complex spirocyclic structures. The synthesis involves reductive homologation and double-Mannich condensation to produce 1-azatricyclo[3.3.1.1^3,7]decan-4-one, a process that underscores the chemical flexibility of spirocyclic compounds (Becker & Flynn, 1992).
Innovative Scaffolds for Drug Discovery
Synthesis of 6-Azaspiro[4.3]alkanes : This paper introduces 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, synthesized from four-membered-ring ketones. The study highlights the potential of these structures in creating novel pharmacological agents, demonstrating the relevance of spirocyclic compounds in medicinal chemistry (Chalyk et al., 2017).
Molecular Structure and Antibacterial Evaluation
Study on Synthesis, Spectral Characterization, and in vitro Antibacterial Evaluation : This research focuses on the synthesis of 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives and their antibacterial efficacy. The compounds demonstrated significant antibacterial activity, indicating the potential of spirocyclic compounds in the development of new antibacterial agents (Natarajan et al., 2021).
Antitubercular Potential
Structural Elucidation of the Antitubercular Benzothiazinone BTZ043 : This study provides a detailed analysis of BTZ043, a promising antitubercular compound featuring a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl side chain. The research highlights the significance of spirocyclic components in drug development, especially for combating tuberculosis (Richter et al., 2022).
Potential Biolubricant Applications
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid : This research explores the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid for potential biolubricant applications. The study underscores the versatility of spirocyclic compounds beyond pharmacology, demonstrating their utility in sustainable materials development (Kurniawan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(2-1-3-11)10-13-6-4-12(5-7-13)15-8-9-16-12/h14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDNPGJGMIOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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